4-Bromopyrrolidin-3-ol
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Overview
Description
4-Bromopyrrolidin-3-ol is a chemical compound characterized by a five-membered pyrrolidine ring with a bromine atom attached to the fourth carbon and a hydroxyl group attached to the third carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrrolidin-3-ol typically involves the bromination of pyrrolidin-3-ol. One common method is the reaction of pyrrolidin-3-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, reaction time, and reagent addition, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-bromopyrrolidin-3-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 4-azidopyrrolidin-3-ol, 4-thiocyanatopyrrolidin-3-ol, and 4-methoxypyrrolidin-3-ol.
Oxidation Reactions: The major product is 4-bromopyrrolidin-3-one.
Reduction Reactions: Products include pyrrolidin-3-ol and 4-bromopyrrolidine.
Scientific Research Applications
4-Bromopyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromopyrrolidin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound may inhibit enzyme activity by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
4-Bromopyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
4-Bromopyrrolidin-2-one: Similar but with a carbonyl group at the second position instead of a hydroxyl group at the third position.
4-Chloropyrrolidin-3-ol: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromopyrrolidin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-bromopyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSFDQOICNFCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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